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Cat. No.: B1211019 Get Quote

Welcome to the technical support center for optimizing RNA extraction using guanidinium
isothiocyanate (GITC). This resource is tailored for researchers, scientists, and drug

development professionals to troubleshoot common issues and enhance the yield and purity of

isolated RNA for downstream applications.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This section addresses prevalent challenges encountered during RNA extraction with GITC-

based methods.

Q1: What are the primary causes of low RNA yield?

Low RNA yield is a frequent issue that can arise from several factors during the extraction

process. The most common reasons include:

Incomplete Lysis and Homogenization: Insufficient disruption of the cell or tissue sample is a

leading cause of poor RNA recovery.[1][2] For difficult-to-lyse tissues, such as fibrous

tissues, mechanical homogenization is essential.[1]

Incorrect Amount of Starting Material: Using either too much or too little sample can reduce

the efficiency of the lysis and extraction reagents.[1]
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RNA Degradation: RNases are robust enzymes that degrade RNA and can be introduced

from the sample, the environment, or contaminated labware and reagents.[1] It is crucial to

work quickly and in an RNase-free environment.

Improper Phase Separation: Contamination of the upper aqueous phase with the interphase

or the lower organic phase will result in a lower yield and reduced quality of RNA.[1]

Inefficient RNA Precipitation: Suboptimal conditions during the isopropanol precipitation step

can lead to the loss of RNA.[1]

Q2: How can I improve the homogenization of my samples for better RNA yield?

Effective homogenization is critical for maximizing the release of cellular RNA. The appropriate

method depends on the sample type:

Cultured Cells: Simple vortexing is often adequate for lysing cultured cells.[1]

Soft Tissues (e.g., liver, brain): A rotor-stator homogenizer is highly effective for these tissue

types.[1]

Fibrous Tissues (e.g., skeletal muscle, heart): These tissues are more challenging to

homogenize.[1] It is recommended to freeze the tissue in liquid nitrogen and grind it into a

fine powder before adding the GITC lysis buffer.[1]

Q3: My A260/A280 and A260/A230 ratios are low. What does this indicate and how can I fix it?

The A260/A280 and A260/A230 ratios are key indicators of RNA purity. An ideal A260/A280

ratio for pure RNA is ~2.0.[3][4] An expected A260/A230 ratio is typically in the range of 2.0-2.2.

[3][4]

Low A260/A280 Ratio (<1.8): This often points to protein or phenol contamination.[3] To

address this, ensure complete dissociation of nucleoproteins by incubating the homogenate

at room temperature for 5 minutes.[5] An additional chloroform extraction can also help

remove residual phenol.

Low A260/A230 Ratio (<1.8): This is a common sign of contamination with guanidinium
isothiocyanate itself, which absorbs strongly around 230 nm.[3][6] To remedy this, ensure
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that the RNA pellet is washed thoroughly with 75% ethanol to remove any remaining salt.[7]

Performing an additional wash step can be beneficial.[8]

Q4: I'm observing an incomplete or blurry phase separation. What could be the cause?

Clear separation of the aqueous, interphase, and organic phases is crucial for obtaining pure

RNA.[7] Issues with phase separation can be caused by:

Incorrect Ratio of Reagents: Ensure the correct proportions of GITC lysis reagent,

chloroform, and aqueous sample are used as specified in the protocol.

Insufficient Mixing: The sample must be vortexed vigorously after the addition of chloroform

to ensure proper emulsification, which is necessary for clean phase separation upon

centrifugation.

Sample Overload: Using too much starting material can lead to a thick interphase that is

difficult to separate from the aqueous phase.

Q5: My RNA is degraded. How can I prevent this in future extractions?

RNA is highly susceptible to degradation by RNases. To maintain RNA integrity:

Work in an RNase-Free Environment: Use certified RNase-free reagents, pipette tips, and

tubes. Treat surfaces with RNase decontamination solutions.

Immediate Sample Processing: Process fresh tissues or cells immediately after harvesting to

minimize endogenous RNase activity.[9][10] If immediate processing is not possible, snap-

freeze the sample in liquid nitrogen and store it at -80°C.[10][11]

Use of RNase Inhibitors: The guanidinium isothiocyanate in the lysis buffer is a potent

RNase inhibitor.[12][13][14] Ensure the sample is immediately homogenized in the GITC-

containing buffer.[1]

Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing RNA extraction

with guanidinium isothiocyanate.
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Table 1: Expected RNA Yield from Various Tissues

Tissue Type Expected Yield Notes

Mouse Cerebral Cortex ~1.96 µg/mg
Using a modified TRIzol

method (GITC-T).[15]

Solid Tumor Tissue >0.5 µg (from 50-70 mg) Yield can be highly variable.[1]

Adipose Tissue Lower yield
High lipid content can interfere

with extraction.[1]

Fibrous Tissues (Heart,

Skeletal Muscle)
Low yield Due to lower cell density.[1]

Table 2: Spectrophotometric Purity Ratios

Ratio Ideal Value
Indication of
Contamination

Common
Contaminants

A260/A280 ~2.0 < 1.8 Protein, Phenol[3]

A260/A230 2.0 - 2.2 < 1.8

Guanidinium

Isothiocyanate,

Phenol,

Carbohydrates[3][4][6]

Experimental Protocols
Standard Guanidinium Isothiocyanate-Phenol-
Chloroform RNA Extraction
This protocol is a single-step method for isolating total RNA from tissues or cultured cells.[7][12]

[16]

Materials:

Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5%

sarcosyl, 0.1 M 2-mercaptoethanol)[12]
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2 M Sodium acetate, pH 4.0[12][16]

Water-saturated phenol[12][16]

Chloroform:isoamyl alcohol (49:1)[12][16]

Isopropanol

75% Ethanol

Procedure:

Homogenization:

Tissues: Homogenize 100 mg of tissue in 1 ml of denaturing solution.[16]

Cultured Cells: Lyse 10^7 cells in 1 ml of denaturing solution by repeated pipetting.[16]

Phase Separation:

Sequentially add 0.1 ml of 2 M sodium acetate (pH 4.0), 1 ml of phenol, and 0.2 ml of

chloroform:isoamyl alcohol mixture to the homogenate, vortexing thoroughly after each

addition.

Incubate on ice for 15 minutes.

Centrifuge at 10,000 x g for 20 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh tube.

Add an equal volume of isopropanol and mix.

Incubate at -20°C for at least 1 hour to precipitate the RNA.[12]

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.

Washing and Resuspension:
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Wash the RNA pellet with 75% ethanol to remove residual salts.[7]

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the pellet and resuspend in RNase-free water.

Visualizations
Experimental Workflow for GITC-Based RNA Extraction
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Caption: Workflow of the guanidinium isothiocyanate-phenol-chloroform RNA extraction

method.

Troubleshooting Logic for Low A260/230 Ratio

Low A260/230 Ratio (<1.8)

Probable Cause:
Guanidinium Salt Contamination

Ensure complete removal of supernatant
after isopropanol precipitation.

Check Protocol

Perform an additional wash step
with 75% ethanol.

Modify Protocol

Consider re-purifying the RNA sample
(e.g., ethanol precipitation).

If problem persists

Briefly centrifuge after the final wash
to remove all residual ethanol.

Improved Purity

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1211019?utm_src=pdf-body
https://www.benchchem.com/product/b1211019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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